molecular formula C11H17NO4 B12448542 O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate

Cat. No.: B12448542
M. Wt: 227.26 g/mol
InChI Key: WGCPPYJWSDCBNC-MRVPVSSYSA-N
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Description

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate is a chiral bicyclic ester featuring a partially saturated pyrrole ring. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.29), with a tert-butyl group at the O1 position and a methyl ester at O2 . The compound is widely used as an intermediate in pharmaceutical synthesis, leveraging the tert-butyl group for steric protection during reactions.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m1/s1

InChI Key

WGCPPYJWSDCBNC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCC1C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrrole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of tert-butyl and methyl ester groups: These groups are introduced through esterification reactions using tert-butyl alcohol and methanol, respectively, under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dihydropyrrole ring.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

Medicinal Chemistry

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its derivatives have been investigated for their effects on various biological targets:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The dihydropyrrole moiety is often associated with biological activity, making it a candidate for further exploration in anticancer drug development .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful for treating conditions like arthritis or other inflammatory diseases .

Organic Synthesis

In organic synthesis, this compound serves as an important building block:

  • Synthesis of Complex Molecules : It can be employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various transformations makes it highly valuable in synthetic pathways .
  • Chiral Synthesis : The presence of chiral centers allows for the development of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for drug efficacy and safety .

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry : this compound can be utilized in the production of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance performance characteristics such as flexibility and strength .
  • Nanotechnology : Research into nanostructured materials has identified this compound as a potential precursor for creating nanomaterials with tailored functionalities for applications in electronics and photonics .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation compared to standard chemotherapeutics, suggesting a pathway for developing new anticancer agents .

Case Study 2: Chiral Synthesis

A research group focused on asymmetric synthesis utilized this compound as a chiral building block to create novel pharmaceutical candidates. Their findings demonstrated that the use of this compound facilitated high enantioselectivity in the formation of target molecules, highlighting its importance in developing drugs with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity, specificity, and effects on molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

  • 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate Molecular Formula: C₉H₁₅NO₄ (MW: 201.22) . Key Difference: Ethyl ester at O2 instead of methyl.
  • O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate Molecular Formula: C₁₂H₁₈FNO₄ (MW: 259.28) . Key Difference: Fluorine atom at the 3-position of the pyrrolidine ring. Impact: Fluorination increases electronegativity and metabolic stability, making it advantageous in drug design for improved bioavailability.

Ring Size and Saturation

  • O1-tert-Butyl O2-methyl (2r)-azepane-1,2-dicarboxylate Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.3) . Key Difference: Seven-membered azepane ring instead of a five-membered dihydropyrrole. Impact: Larger rings introduce conformational flexibility, which may affect binding affinity in biological targets.

Functional Group Modifications

  • O1-tert-butyl O2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate Key Feature: Ketone group at position 5, forming a lactam structure.
  • (2S,4S)-1-TERT-BUTYL 2-METHYL 4-AMINOPYRROLIDINE-1,2-DICARBOXYLATE HYDROCHLORIDE Molecular Formula: C₁₁H₂₀N₂O₄·HCl (MW: 280.75) . Key Difference: Amino group at position 4. Impact: The basic amino group enhances water solubility and enables salt formation, critical for drug formulation.

Stereochemical and Fluorinated Derivatives

  • O1-tert-butyl O2-methyl (2S,4R)-4-fluoro-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate Molecular Formula: C₁₂H₂₀FNO₅ (MW: 277.29) . Key Features: Fluorine and hydroxymethyl groups at position 4.

Biological Activity

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate (CAS Number: 1260617-47-7) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring and two carboxylate functional groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, which can influence enzyme activity and receptor binding.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on pyrrole derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves inhibition of essential enzymes in the bacterial electron transport chain .

Anti-inflammatory Effects

Pyrrole derivatives have also been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Properties

Preliminary studies suggest that compounds in this class may have neuroprotective effects. They could potentially mitigate oxidative stress and apoptosis in neuronal cells, making them candidates for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study focusing on structure-activity relationships (SAR) highlighted that modifications to the pyrrole ring can enhance the potency against Mycobacterium tuberculosis. Compounds with similar scaffolds showed IC50 values ranging from 13-22 μM against MenA, a key enzyme in the mycobacterial biosynthetic pathway .
  • Inflammation Modulation :
    • Research demonstrated that certain pyrrole derivatives could reduce inflammation markers in vitro. These findings indicate their potential use in therapeutic strategies for conditions like rheumatoid arthritis or inflammatory bowel disease .
  • Neuroprotection :
    • In vitro studies revealed that specific pyrrole derivatives could protect against glutamate-induced toxicity in neuronal cell cultures, suggesting a mechanism involving calcium homeostasis and oxidative stress reduction .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialModerateInhibition of MenA enzyme
Anti-inflammatoryHighModulation of NF-kB signaling
NeuroprotectivePromisingReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate with high enantiomeric purity?

  • Methodology : Utilize asymmetric catalysis or chiral auxiliaries during the cyclization of pyrrolidine precursors. For example, tert-butyl and methyl ester groups (common in related compounds, e.g., CAS 884487-29-0 ) act as orthogonal protecting groups, enabling sequential deprotection for functionalization. Monitor stereochemistry via chiral HPLC or polarimetry, referencing the (2R)-configuration explicitly.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Combine 1^1H/13^13C NMR to verify diastereotopic protons and carbons in the 2,3-dihydropyrrole ring. Compare spectral data with analogs like (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 171110-72-8, C11H21ClN2O4C_{11}H_{21}ClN_2O_4) . Mass spectrometry (e.g., ESI-MS) validates molecular weight (expected ~299 g/mol for related structures ).

Q. What solvents and conditions are optimal for storing this compound to prevent degradation?

  • Methodology : Store under inert gas (N2_2/Ar) at –20°C in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Avoid prolonged exposure to moisture, as tert-butyl esters (e.g., in CAS 170100-69-3 derivatives ) are prone to hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?

  • Methodology : Re-evaluate reaction parameters (e.g., catalyst loading, temperature) and analytical methods. For instance, discrepancies may arise from inadequate chiral column resolution or competing side reactions. Cross-validate using X-ray crystallography (for solid-state confirmation) and circular dichroism (CD) spectroscopy .

Q. What strategies enable selective functionalization of the 2,3-dihydropyrrole ring without disrupting the tert-butyl/methyl esters?

  • Methodology : Use mild electrophiles (e.g., iodonium salts) under palladium catalysis, as demonstrated in 4-iodo derivatives (e.g., CAS 170100-69-3, C11H14INO4C_{11}H_{14}INO_4) . Protect the amine group (if present) with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attack .

Q. How does the stereochemistry at the 2R-position influence this compound’s reactivity in peptide coupling reactions?

  • Methodology : Perform kinetic studies comparing (2R)- vs. (2S)-configured analogs. The tert-butyl group’s steric bulk in the (2R)-configuration may hinder nucleophilic approaches, altering coupling efficiency. Reference computational models (DFT) to map transition states .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column and UV/Vis detection (λ = 210–254 nm). Compare retention times with known byproducts (e.g., hydrolyzed esters from CAS 171110-72-8 derivatives ).

Data Analysis and Contradiction Mitigation

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

  • Methodology : Replicate stability assays using standardized buffers (pH 1–6) and quantify degradation via LC-MS. Note that hydrochloride salts (e.g., CAS 171110-72-8 ) may exhibit different stability profiles due to counterion effects.

Q. What statistical approaches are recommended for validating reproducibility in multi-step syntheses?

  • Methodology : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry). Apply ANOVA to compare yields across batches, ensuring p-values <0.05 for significance.

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